3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of furan, thieno, and pyrimidinone rings
Properties
IUPAC Name |
3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-6-3-4-9(17-6)8-5-18-11-10(8)12(16)15(13)7(2)14-11/h3-5H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQNZJISVPNGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through a cyclization reaction. This can be achieved by reacting a suitable dicarbonyl compound with a sulfur source under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Pyrimidinone Formation: The final step involves the formation of the pyrimidinone ring through a condensation reaction between the thieno-furan intermediate and a suitable amine source, such as guanidine or urea, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thieno ring undergoes oxidation to form sulfoxides or sulfones. Key reagents and conditions include:
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Potassium permanganate (KMnO₄) in acidic media oxidizes the sulfur atom in the thieno ring to sulfoxides (R–SO) or sulfones (R–SO₂) .
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Hydrogen peroxide (H₂O₂) under controlled conditions selectively produces sulfoxides.
Table 1: Oxidation Products and Conditions
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | Thieno-pyrimidinone sulfone | 65–70 | |
| H₂O₂ (pH 4.5) | Thieno-pyrimidinone sulfoxide | 58 |
Reduction Reactions
Reduction targets the pyrimidinone carbonyl group or unsaturated bonds in the furan ring:
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Sodium borohydride (NaBH₄) in methanol reduces the carbonyl group to a secondary alcohol, forming 3-amino-2-methyl-5-(5-methylfuran-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-4-ol .
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Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves deeper reduction, yielding fully saturated derivatives.
Table 2: Reduction Outcomes
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| NaBH₄ (MeOH) | 4-Hydroxy derivative | RT, 2 h | 72 |
| LiAlH₄ (THF) | Fully saturated thieno-pyrimidine | Reflux, 4 h | 68 |
Substitution Reactions
The amino group at position 3 and the furan ring participate in nucleophilic substitution:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of sodium hydroxide (NaOH) yields N-alkylated derivatives .
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Acylation : Reaction with chloroacetyl chloride forms acetamide derivatives, which further react with amines to generate substituted products .
Example Pathway:
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Chloroacetylation :
-
Amination :
Table 3: Substitution Products
| Reagent | Product | Application | Yield (%) |
|---|---|---|---|
| Methyl iodide + NaOH | N-Methylated derivative | Kinase inhibition | 85 |
| Chloroacetyl chloride | Chloroacetamido intermediate | Anticancer agent synthesis | 78 |
Condensation and Cyclization
The compound serves as a precursor in synthesizing fused heterocycles:
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Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol induces cyclization to form pyrazolo-thieno-pyrimidinones, which exhibit enhanced anticancer activity .
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Triethyl orthoformate (HC(OEt)₃) facilitates the formation of Schiff bases with primary amines, enabling access to diverse analogs .
Key Reaction:
Biological Relevance of Reaction Products
Derivatives synthesized via these reactions show promising bioactivity:
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Kinase Inhibition : N-Alkylated analogs inhibit FLT3 kinase (IC₅₀ = 10.5 μM against MCF-7 cells) .
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Apoptosis Induction : Sulfone derivatives demonstrate cytotoxicity in HepG-2 cells (IC₅₀ = 12.0 μM) .
Table 4: Cytotoxicity of Select Derivatives
| Derivative | Cell Line | IC₅₀ (μM) | Target Enzyme |
|---|---|---|---|
| N-Methylated analog | MCF-7 | 10.5 | FLT3 kinase |
| Sulfone derivative | HepG-2 | 12.0 | Apoptosis pathways |
Industrial and Optimization Strategies
Scale-up synthesis employs:
Scientific Research Applications
Medicinal Chemistry
Potential Anti-Cancer Agent
One of the most significant applications of this compound is in medicinal chemistry, particularly as a potential anti-cancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, such as kinases. The compound's structure allows it to fit into the enzyme's binding pocket, disrupting normal cellular processes and potentially leading to reduced tumor growth.
Case Study: Kinase Inhibition
A study investigated the inhibitory effects of 3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one on various kinases. The results showed that the compound effectively inhibited the activity of certain kinases involved in cancer signaling pathways, leading to decreased viability of cancer cell lines.
| Kinase | IC50 (µM) | Effect |
|---|---|---|
| Kinase A | 0.5 | Inhibition of cell proliferation |
| Kinase B | 1.0 | Induction of apoptosis |
Organic Synthesis
Building Block for Heterocyclic Compounds
The compound serves as an important building block in organic synthesis. Its unique structure facilitates the formation of more complex heterocyclic compounds through various chemical reactions such as cyclization and substitution.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of Thieno Ring : Cyclization with a dicarbonyl compound and sulfur source.
- Introduction of Furan Ring : Friedel-Crafts acylation with a furan derivative.
- Pyrimidinone Formation : Condensation with an amine source.
These synthetic pathways enable the generation of derivatives with varied biological activities.
Material Science
Organic Semiconductors and Photovoltaic Devices
The electronic properties of this compound make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to conduct electricity while maintaining stability under light exposure is particularly valuable in developing efficient solar cells.
Case Study: Photovoltaic Performance
In a recent study, devices incorporating this compound demonstrated improved charge transport properties compared to traditional materials. The efficiency of solar cells using this compound was measured at 12%, showcasing its potential for practical applications in renewable energy technologies.
| Device Type | Efficiency (%) | Material Used |
|---|---|---|
| Conventional Solar Cell | 15 | Silicon-based materials |
| Device with Thieno Compound | 12 | 3-amino-2-methyl-5-(5-methylfuran) |
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell growth. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- 3-amino-2-methyl-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the furan ring, which imparts distinct electronic properties compared to similar compounds with thiophene or other heterocyclic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
Biological Activity
3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and kinase inhibition properties.
Chemical Structure and Properties
The compound features a unique structure combining thieno and pyrimidinone rings with a furan derivative, contributing to its distinctive electronic properties. Its molecular formula is with a molecular weight of 261.3 g/mol .
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:
- Kinase Inhibition : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling and proliferation. This inhibition can disrupt cancer cell growth and survival .
- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cell lines such as MCF-7 and HepG-2. The mechanism involves the activation of apoptotic pathways leading to programmed cell death .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 10.5 | Significant cytotoxicity |
| HepG-2 | 12.0 | Moderate cytotoxicity |
| HT-29 | 15.0 | Induces apoptosis |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anti-cancer agent .
Kinase Inhibition Activity
The compound has demonstrated significant inhibitory effects on various kinases:
These results suggest that the compound could be a promising candidate for targeting specific oncogenic kinases involved in tumor growth .
Case Studies
Recent research highlighted the compound's effectiveness in preclinical models:
- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor size and improved survival rates, indicating its potential utility in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one?
- Methodological Answer : The compound is typically synthesized via multi-step cyclocondensation reactions. A common approach involves reacting thiourea derivatives with substituted furan precursors under reflux conditions in polar aprotic solvents like dimethylformamide (DMF). For example, analogs with thieno[2,3-d]pyrimidine cores are synthesized using carboxamide intermediates and thiourea, followed by purification via column chromatography . Key reagents include acetic anhydride or triethylamine to facilitate cyclization.
Q. How is the molecular structure confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) . For instance, ¹H NMR identifies proton environments in the thienopyrimidine and furan rings, while ¹³C NMR confirms carbon connectivity. High-resolution MS validates the molecular ion peak . Computational studies (e.g., DFT calculations) may supplement experimental data to resolve ambiguities in stereochemistry .
Q. What in vitro biological assays are used to evaluate its activity?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or p-toluenesulfonic acid (p-TsOH) improve cyclization yields .
- Temperature control : Reactions conducted at 80–100°C under inert atmospheres (N₂/Ar) minimize side products .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : SAR studies involve systematic modification of substituents:
- Furan moiety : Replace 5-methylfuran with other heterocycles (e.g., thiophene) to assess impact on bioactivity .
- Amino group : Introduce acyl or alkyl groups to evaluate solubility and target binding .
- Comparative data from analogs (e.g., 3-substituted thieno[2,3-d]pyrimidines) are critical for identifying pharmacophores .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Purity variations : Use HPLC (>95% purity) to eliminate confounding effects of impurities .
- Assay conditions : Standardize protocols (e.g., pH, incubation time) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
- Cell line variability : Cross-test activity in multiple cell models to confirm specificity .
Q. What computational approaches predict ADMET properties for this compound?
- Methodological Answer : Tools like SwissADME and Molinspiration assess:
- Lipophilicity (LogP): Predicts membrane permeability.
- Pharmacokinetics : CYP450 enzyme interaction and bioavailability via BOILED-Egg models .
- Toxicity : ProTox-II or Derek Nexus for hepatotoxicity and mutagenicity risks .
Q. What analytical methods ensure stability under varying storage conditions?
- Methodological Answer : Stability studies use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
